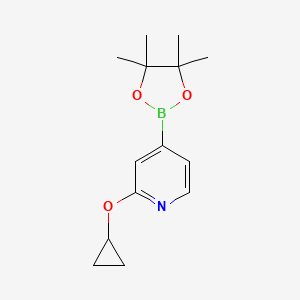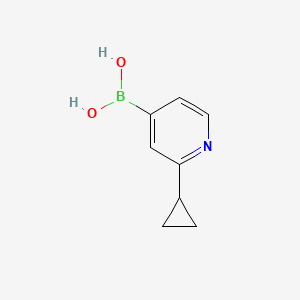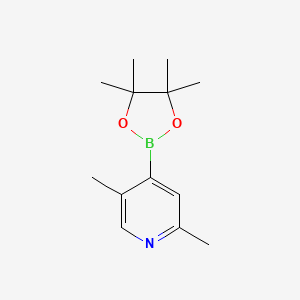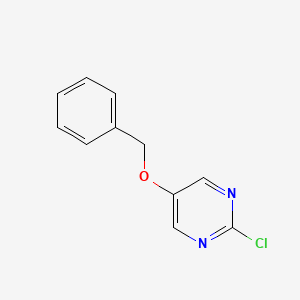
5-(Benciloxi)-2-cloropirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-2-chloropyrimidine: is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by a pyrimidine ring substituted with a benzyloxy group at the 5-position and a chlorine atom at the 2-position
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-(Benzyloxy)-2-chloropyrimidine is used as an intermediate for the preparation of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it a versatile building block.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry
In the agrochemical industry, derivatives of 5-(Benzyloxy)-2-chloropyrimidine can be used in the synthesis of herbicides and pesticides. Additionally, it may find applications in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 5-(Benzyloxy)-2-chloropyrimidine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The molecular and cellular effects of 5-(Benzyloxy)-2-chloropyrimidine’s action are largely dependent on the specific context in which the compound is used. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Benzyloxy)-2-chloropyrimidine. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is often used, depends on a combination of exceptionally mild and functional group tolerant reaction conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-chloropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be done by reacting the chlorinated pyrimidine with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of 5-(Benzyloxy)-2-chloropyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives or reduction to form benzyl derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substituted Pyrimidines: Formed by nucleophilic substitution.
Benzaldehyde Derivatives: Formed by oxidation of the benzyloxy group.
Biaryl Compounds: Formed by coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(Methoxy)-2-chloropyrimidine: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(Benzyloxy)-2-fluoropyrimidine: Similar structure but with a fluorine atom instead of chlorine.
5-(Benzyloxy)-4-chloropyrimidine: Chlorine atom at the 4-position instead of the 2-position.
Uniqueness
5-(Benzyloxy)-2-chloropyrimidine is unique due to the specific positioning of the benzyloxy and chlorine groups, which can significantly influence its reactivity and interaction with other molecules. This unique structure allows for the exploration of distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-chloro-5-phenylmethoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-13-6-10(7-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCCSJLRSSDCLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(N=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659431 |
Source


|
| Record name | 5-(Benzyloxy)-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138274-14-3 |
Source


|
| Record name | 5-(Benzyloxy)-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B590761.png)
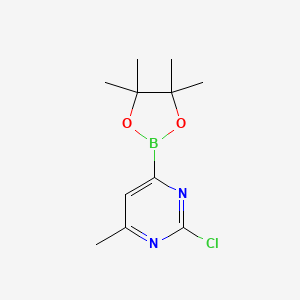
![Isoxazolo[5',4':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B590764.png)
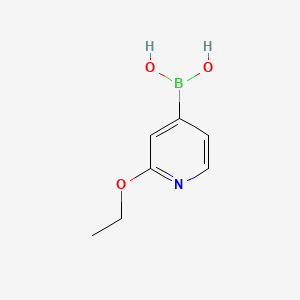
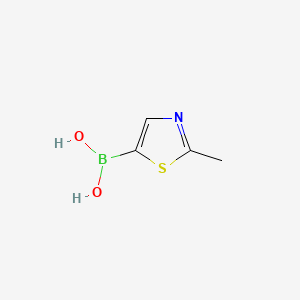

![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)
